

2-Fluorophenyl isocyanate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluorophenyl isocyanate

Cat. No.: B099576

[Get Quote](#)

Technical Guide: 2-Fluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluorophenyl isocyanate**, a key reagent in synthetic and medicinal chemistry. This document details its chemical properties, applications in the synthesis of bioactive molecules, and a detailed experimental protocol for its use in the formation of urea derivatives.

Core Properties of 2-Fluorophenyl Isocyanate

2-Fluorophenyl isocyanate is an aromatic isocyanate featuring a fluorine atom at the ortho position of the phenyl ring. This substitution pattern influences its reactivity and makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

Property	Value	Reference
CAS Number	16744-98-2	[1][2][3][4]
Molecular Formula	C ₇ H ₄ FNO	[1]
Molecular Weight	137.11 g/mol	[4]
Appearance	Liquid	
Density	1.222 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.5144	
Storage Temperature	2-8°C	

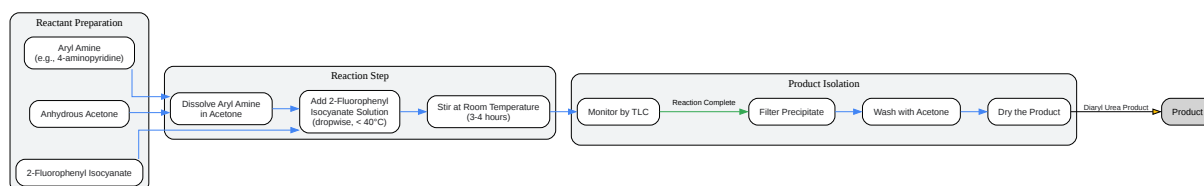
Applications in Medicinal Chemistry and Drug Discovery

Isocyanates are highly reactive intermediates that are widely used in the synthesis of a variety of functional groups, most notably ureas and carbamates. The resulting urea moiety is a common structural motif in many biologically active compounds and approved drugs.

2-Fluorophenyl isocyanate serves as a crucial reagent for introducing the 2-fluorophenyl ureido group into molecules. This is of particular interest in drug discovery, where the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a compound, such as metabolic stability, binding affinity, and lipophilicity. Diaryl ureas synthesized from substituted phenyl isocyanates are known to exhibit a range of biological activities, including kinase inhibition, which is a key target in cancer therapy.

Synthesis of Diaryl Urea Derivatives: An Experimental Workflow

The primary reaction of **2-Fluorophenyl isocyanate** in drug discovery is its reaction with a primary or secondary amine to form a substituted urea. This reaction is typically a straightforward nucleophilic addition.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of a diaryl urea derivative.

Detailed Experimental Protocol: Synthesis of a Diaryl Urea Derivative

This protocol is adapted from a general procedure for the synthesis of diaryl ureas and is applicable for the reaction of **2-Fluorophenyl isocyanate** with a primary aryl amine.[5]

Materials:

- Aryl amine (e.g., 4-aminopyridine) (1.0 equivalent)
- **2-Fluorophenyl isocyanate** (1.0 equivalent)
- Anhydrous Acetone
- Round-bottom flask
- Magnetic stirrer and stir bar

- Dropping funnel
- Ice bath (optional, for temperature control)
- Thin Layer Chromatography (TLC) plate and developing chamber
- Büchner funnel and filter paper

Procedure:

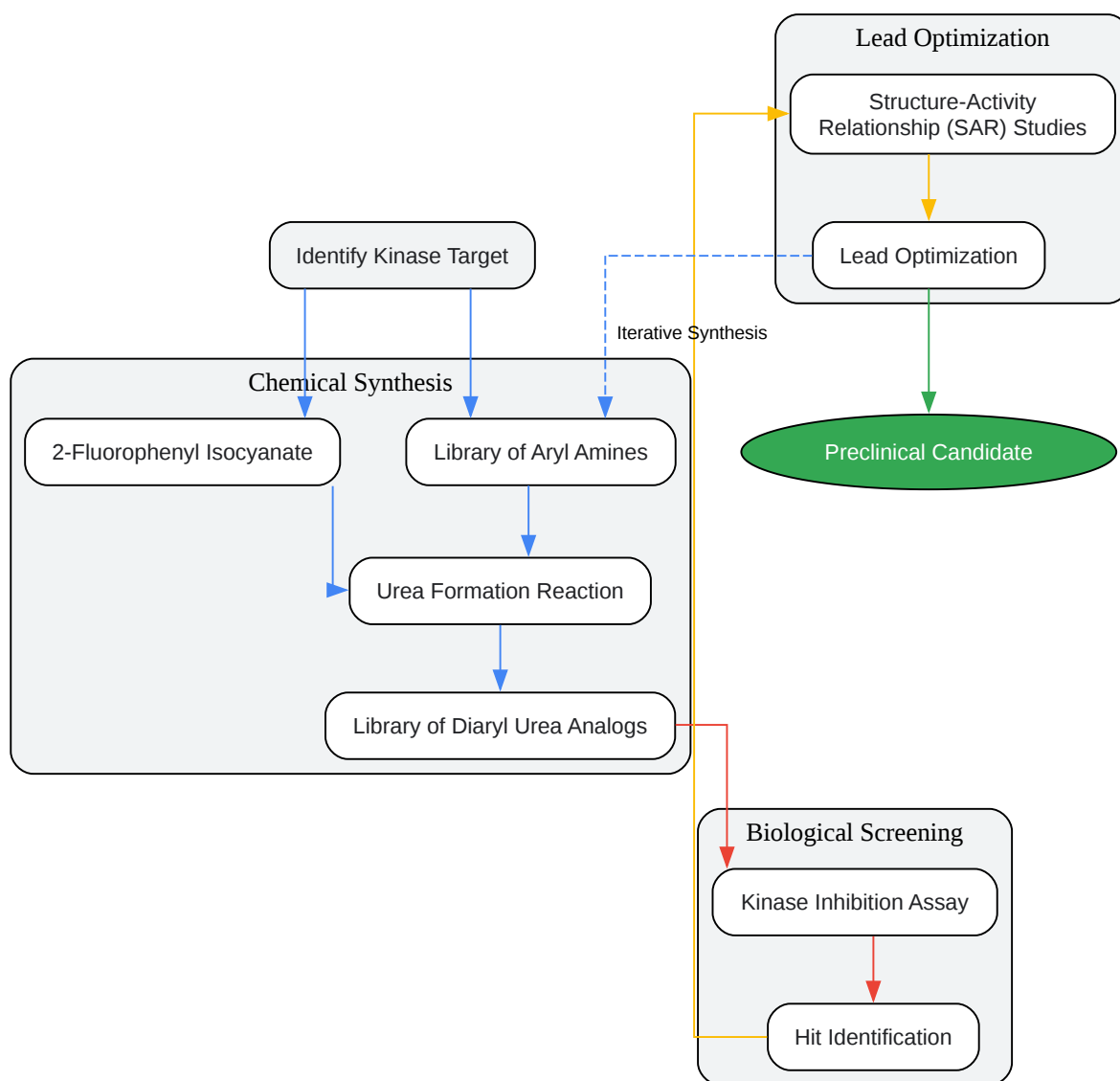
- In a clean, dry round-bottom flask, dissolve the aryl amine (1.0 equivalent) in anhydrous acetone under stirring.
- In a separate container, prepare a solution of **2-Fluorophenyl isocyanate** (1.0 equivalent) in anhydrous acetone.
- Transfer the **2-Fluorophenyl isocyanate** solution to a dropping funnel.
- Add the **2-Fluorophenyl isocyanate** solution dropwise to the stirred solution of the aryl amine. It is recommended to maintain the reaction temperature below 40°C, using an ice bath if necessary, to control any potential exotherm.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 3 to 4 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, a precipitate of the diaryl urea product should form.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filtered product with a small amount of cold acetone to remove any unreacted starting materials.
- Dry the purified product under vacuum to obtain the final diaryl urea derivative.

Characterization:

The synthesized product should be characterized by standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[5]

Logical Relationship in Drug Design: From Reagent to Kinase Inhibitor

While a specific signaling pathway for **2-Fluorophenyl isocyanate** is not defined, its role in the synthesis of kinase inhibitors can be illustrated as a logical workflow in drug design. Many kinase inhibitors are diaryl urea derivatives, and **2-Fluorophenyl isocyanate** is a key building block for creating a library of such compounds for screening.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the use of **2-Fluorophenyl isocyanate** in kinase inhibitor drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluorophenyl isocyanate - High purity | EN [georganics.sk]
- 2. 2-Fluorophenyl isocyanate | C₇H₄FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CAS # 16744-98-2, 2-Fluorophenyl isocyanate, 1-Fluoro-2-isocyanatobenzene, 2-Fluoro-1-isocyanatobenzene, 2-Fluoroisocyanatobenzene, o-Fluorophenyl isocyanate - chemBlink [chemblink.com]
- 5. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [2-Fluorophenyl isocyanate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099576#2-fluorophenyl-isocyanate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com